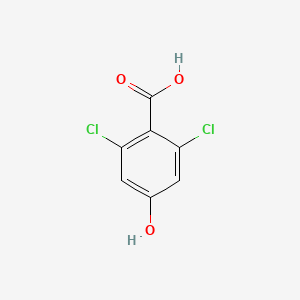

2,6-Dichloro-4-hydroxybenzoic acid

Description

BenchChem offers high-quality 2,6-Dichloro-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOVLMLBLLKYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623683 | |

| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4641-38-7 | |

| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-4-hydroxybenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-hydroxybenzoic acid (CAS No. 4641-38-7) is a poly-substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two chlorine atoms positioned ortho to the carboxyl group and a hydroxyl group in the para position. This specific arrangement of electron-withdrawing chlorine atoms and an electron-donating hydroxyl group imparts distinct chemical properties that make it a valuable, albeit specialized, intermediate in synthetic chemistry. The steric hindrance provided by the ortho substituents significantly influences the reactivity of the adjacent carboxyl group, a phenomenon known as the "ortho effect." This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its utility in the field of medicinal chemistry.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties for 2,6-Dichloro-4-hydroxybenzoic acid is presented below. Experimental data for this specific isomer is not widely published; therefore, predicted values are included to provide guidance.

| Property | Value | Source |

| CAS Number | 4641-38-7 | [Chemikart] |

| Molecular Formula | C₇H₄Cl₂O₃ | [Chemikart] |

| Molecular Weight | 207.01 g/mol | [Chemikart] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)O)Cl)C(=O)O | [Chemikart] |

| Predicted Boiling Point | 362.6 ± 42.0 °C | ChemicalBook |

| Predicted Density | 1.665 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 2.16 ± 0.25 | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis and Mechanistic Considerations

The synthesis of 2,6-Dichloro-4-hydroxybenzoic acid is not as commonly documented as its 3,5-dichloro isomer. However, specific routes have been established, primarily through the modification of a pre-existing substituted benzene ring.

Demethylation of a Methoxy Precursor

A confirmed and effective method for synthesizing the title compound is the demethylation of 2,6-dichloro-4-methoxybenzoic acid.[1] Ether cleavage is a fundamental transformation in organic synthesis, and the use of strong Lewis acids like boron tribromide (BBr₃) is particularly effective for cleaving aryl methyl ethers without affecting other functional groups like the carboxylic acid.

The causality for this choice of reagent lies in its mechanism. The boron atom acts as a potent Lewis acid, coordinating to the ether oxygen. This coordination weakens the C-O bond and facilitates a nucleophilic attack by a bromide ion (from BBr₃) on the methyl group, proceeding via an Sₙ2 mechanism to release the free phenol upon workup.

The general workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid.

Plausible Synthesis via Kolbe-Schmitt Reaction

An alternative, plausible route is the direct carboxylation of 2,6-dichlorophenol via the Kolbe-Schmitt reaction.[2][3] This reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide under heat and pressure.[2][3][4]

Causality: The phenoxide, generated by treating the starting phenol with a strong base (e.g., NaOH or KOH), is a highly activated nucleophile. The electron density is concentrated at the ortho and para positions of the ring. While the para position is sterically accessible, the ortho positions are electronically favored for carboxylation, especially with sodium as the counter-ion. In the case of 2,6-dichlorophenol, the only available position for carboxylation is the C4 (para) position, making this a theoretically regioselective transformation. However, the strong electron-withdrawing nature of the two chlorine atoms deactivates the ring, likely requiring harsh reaction conditions (high pressure and temperature) to drive the carboxylation.

Spectroscopic Profile

-

¹H NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, the two aromatic protons at the C3 and C5 positions are chemically equivalent. Therefore, the ¹H NMR spectrum (in a solvent like DMSO-d₆) is expected to show a sharp singlet in the aromatic region (likely δ 7.5-8.0 ppm). Two other broad singlets corresponding to the acidic protons of the carboxylic acid (δ > 12 ppm) and the phenolic hydroxyl group (δ ~10-11 ppm) would also be present.

-

¹³C NMR Spectroscopy: The symmetry of the molecule dictates that only five distinct carbon signals would appear in the proton-decoupled ¹³C NMR spectrum:

-

C1 (-COOH): The carboxylic acid carbon, expected around 165-170 ppm.

-

C4 (-OH): The carbon bearing the hydroxyl group, shifted downfield by the oxygen, likely in the 155-160 ppm range.

-

C2/C6 (-Cl): The two equivalent carbons attached to chlorine, expected around 125-130 ppm.

-

C3/C5 (-H): The two equivalent carbons attached to hydrogen, expected around 115-120 ppm.

-

C1 (ipso-carboxyl): The carbon to which the carboxyl group is attached, which would be a quaternary carbon with a chemical shift around 120-125 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

O-H Stretch (Phenol): A sharper, distinct O-H stretching band around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-800 cm⁻¹.

-

Chemical Reactivity and the Ortho Effect

The reactivity of 2,6-Dichloro-4-hydroxybenzoic acid is governed by its three functional groups and the electronic and steric interactions between them.

Caption: Reactivity map for 2,6-Dichloro-4-hydroxybenzoic acid.

-

Acidity and the Ortho Effect: Benzoic acids with substituents in the ortho position are generally stronger acids than their meta or para isomers.[5] This "ortho effect" is a combination of steric and electronic factors.[6][7] In 2,6-dichloro-4-hydroxybenzoic acid, the two bulky chlorine atoms force the carboxyl group out of the plane of the aromatic ring.[6] This steric inhibition of resonance disrupts the conjugation between the carboxyl group and the phenyl ring, but more importantly, it stabilizes the resulting carboxylate anion. The anion is better solvated and the negative charge is less destabilized by resonance with the ring, leading to a significant increase in acidity.[7]

-

Esterification: Due to the severe steric hindrance from the two ortho chlorine atoms, esterification of the carboxylic acid is challenging under standard Fischer esterification conditions (acid and alcohol). More powerful reagents or alternative pathways, such as conversion to the acid chloride followed by reaction with an alcohol, are typically required.

-

Etherification (O-Alkylation): The phenolic hydroxyl group is nucleophilic and can be readily converted to an ether. As demonstrated in the synthesis of related compounds, it can be alkylated using alkyl halides in the presence of a base.[1] This reaction provides a handle for further molecular elaboration in drug discovery programs.

-

Decarboxylation: Like many substituted benzoic acids, particularly those with electron-donating groups, this compound is susceptible to decarboxylation upon heating, which would yield 2,6-dichlorophenol. The decarboxylation of the related 3,5-dichloro-4-hydroxybenzoic acid is a known method for preparing 2,6-dichlorophenol.[8]

Applications in Medicinal Chemistry

The primary documented application of 2,6-Dichloro-4-hydroxybenzoic acid is as a key intermediate in the synthesis of potent enzyme inhibitors. Specifically, it has been used to prepare 2-saccharinylmethyl aryl carboxylates, which were designed and investigated as inhibitors of serine proteases, including human leukocyte elastase (HLE).[1] HLE is implicated in a variety of inflammatory diseases, such as emphysema and rheumatoid arthritis, making its inhibitors attractive therapeutic targets.[1] The dichlorinated hydroxybenzoic acid moiety serves as a core scaffold onto which other pharmacophoric elements are attached.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from the patent literature for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid from its corresponding methyl ether.[1]

Objective: To prepare 2,6-Dichloro-4-hydroxybenzoic acid via demethylation.

Materials:

-

2,6-dichloro-4-methoxybenzoic acid

-

Boron tribromide (BBr₃), 1M solution in dichloromethane

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate or Sodium sulfate, anhydrous

Procedure:

-

Reaction Setup: To a solution of 2,6-dichloro-4-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a 1M solution of boron tribromide in DCM (2.5-3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux: Heat the resulting mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

Quenching: After cooling the reaction mixture to room temperature, carefully pour it onto a mixture of water and methanol (e.g., a 9:1 mixture) to quench the excess BBr₃. Caution: This quenching is exothermic.

-

Workup and Extraction: Stir the quenched mixture for 10-15 minutes. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x volumes).

-

Washing: Wash the combined organic phases sequentially with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure (in vacuo) using a rotary evaporator to yield the crude 2,6-dichloro-4-hydroxybenzoic acid.

-

Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

2,6-Dichloro-4-hydroxybenzoic acid is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

| GHS Hazard Statements | Signal Word | Pictogram |

| H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | Warning | GHS07 |

Data sourced from ChemicalBook based on aggregated GHS information.

References

-

Organic Syntheses. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]

- US Patent US20060052463A1. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents.

- European Patent EP0594257A1. (1994). 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. Google Patents.

- Exner, O., & Fiedler, P. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry, 28(1), 67-73.

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

-

Chemikart. (n.d.). 4641-38-7 | 2,6-Dichloro-4-hydroxybenzoic acid | A2B Chem. Retrieved from [Link]

-

Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. [Link]

-

European Patent Office. (2007). Production method of a 2,6-dichlorophenol compound - EP 1321449 B1. Retrieved from [Link]

- US Patent US4161611A. (1979). Process for the production of 2-methoxy-3,6-dichlorobenzoic acid. Google Patents.

- Ferreira, M. M. C., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4983.

- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

- US Patent US5424479A. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.

-

ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]

- Google Patents. (n.d.). RU2114843C1 - 2-сахаринилметиларилкарбоксилаты, способ их получения (варианты) и композиция, ингибирующая активность протеолитического фермента.

Sources

- 1. EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof - Google Patents [patents.google.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. youtube.com [youtube.com]

- 6. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2,6-Dichloro-4-hydroxybenzoic Acid (CAS: 4641-38-7)

A Note to the Researcher: This document provides a comprehensive overview of 2,6-Dichloro-4-hydroxybenzoic acid, synthesizing available data and offering field-proven insights for its synthesis, characterization, and potential applications. Where direct experimental data for the title compound is limited, this guide extrapolates from established knowledge of structurally related analogs to provide a robust framework for further research and development.

Introduction and Chemical Profile

2,6-Dichloro-4-hydroxybenzoic acid, with the CAS number 4641-38-7, is a halogenated aromatic organic compound. Its structure, featuring a benzoic acid core with two chlorine atoms ortho to the carboxylic acid group and a hydroxyl group in the para position, suggests a range of potential applications in medicinal chemistry, materials science, and as a versatile chemical intermediate. The strategic placement of the chloro and hydroxyl substituents significantly influences the molecule's electronic properties, acidity, and potential for biological interactions.

Table 1: Physicochemical Properties of 2,6-Dichloro-4-hydroxybenzoic Acid [1]

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O₃ |

| Molecular Weight | 207.01 g/mol |

| IUPAC Name | 2,6-dichloro-4-hydroxybenzoic acid |

| CAS Number | 4641-38-7 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols and acetone (predicted) |

Synthesis and Purification

Proposed Synthetic Pathway: Chlorination followed by Carboxylation

A logical approach to the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid involves a two-step process starting from p-hydroxybenzoic acid.

Workflow Diagram: Proposed Synthesis of 2,6-Dichloro-4-hydroxybenzoic Acid

Caption: Proposed two-step synthesis of 2,6-Dichloro-4-hydroxybenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 3,5-dichloro-4-hydroxybenzoic acid and is expected to yield the desired 2,6-dichloro isomer with minor modifications.[2]

Step 1: Synthesis of Ethyl 2,6-Dichloro-4-hydroxybenzoate

-

Reaction Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Reactants: To the flask, add ethyl 4-hydroxybenzoate and a molar excess of sulfuryl chloride.

-

Reaction Conditions: Gently heat the mixture. The reaction is expected to be exothermic and will evolve sulfur dioxide and hydrogen chloride gas. Maintain the temperature until gas evolution ceases.

-

Work-up: After the reaction is complete, cool the mixture and carefully add it to ice-water to quench any remaining sulfuryl chloride. The product, ethyl 2,6-dichloro-4-hydroxybenzoate, is expected to precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system such as ethanol/water to obtain the purified ester.

Step 2: Saponification to 2,6-Dichloro-4-hydroxybenzoic Acid

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the synthesized ethyl 2,6-dichloro-4-hydroxybenzoate in an alcoholic solution of a strong base, such as potassium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux for a sufficient time to ensure complete hydrolysis of the ester.

-

Work-up: After cooling, dilute the reaction mixture with water and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the 2,6-Dichloro-4-hydroxybenzoic acid.

-

Purification: Collect the crude product by filtration, wash with cold water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Potential Biological Activities and Applications in Drug Development

While specific biological data for 2,6-Dichloro-4-hydroxybenzoic acid is not extensively documented, the structural class of halogenated hydroxybenzoic acids has shown promise in various therapeutic areas. The presence of chlorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Antimicrobial Potential

Derivatives of chlorobenzoic acid and hydroxybenzoic acid have demonstrated antimicrobial activity against a range of pathogens.[3][4][5] The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Hypothesized Mechanism of Antimicrobial Action

Caption: Hypothesized mechanism of antimicrobial action.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

-

Microbial Strains: Obtain a panel of clinically relevant bacterial and fungal strains.

-

Culture Conditions: Grow the microorganisms in appropriate broth media to the mid-logarithmic phase.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of 2,6-Dichloro-4-hydroxybenzoic acid in a suitable solvent.

-

In a 96-well microtiter plate, inoculate each well with a standardized microbial suspension.

-

Add the compound dilutions to the wells.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Enzyme Inhibition

Phenolic compounds, including hydroxybenzoic acids, are known to interact with and inhibit various enzymes.[6][7] The acidic and phenolic functionalities of 2,6-Dichloro-4-hydroxybenzoic acid make it a candidate for inhibiting enzymes through hydrogen bonding and other non-covalent interactions within the active site.

Potential Enzyme Targets:

-

Proteases: Inhibition of proteases is a key strategy in the treatment of various diseases, including viral infections and cancer.

-

Kinases: As crucial regulators of cell signaling, kinases are prominent targets in oncology drug discovery.

-

Metabolic Enzymes: Targeting enzymes in metabolic pathways can be effective against infectious diseases and metabolic disorders.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized 2,6-Dichloro-4-hydroxybenzoic acid.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a broad singlet for the phenolic hydroxyl proton, with the carboxylic acid proton also appearing as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in negative ion mode would be an effective technique. The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.

Conclusion and Future Directions

2,6-Dichloro-4-hydroxybenzoic acid represents a promising scaffold for the development of novel therapeutic agents and functional materials. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound. Future research should focus on the definitive synthesis and purification of 2,6-Dichloro-4-hydroxybenzoic acid, followed by a thorough evaluation of its biological activities, including antimicrobial and enzyme inhibitory properties. Elucidating its mechanism of action will be critical for its potential development as a drug candidate.

References

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

2,6-dichlorophenol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

2,6-Dichloro-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Synthetic method for 2,6-dichlorophenol. (2016, January 27). Google Patents.

-

Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Inhibitory effects of plant phenols on the activity of selected enzymes. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Deactivation of cellulases by phenols. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deactivation of cellulases by phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,6-Dichloro-4-hydroxybenzoic acid

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and analytical characterization of 2,6-dichloro-4-hydroxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural features and potential applications of halogenated phenolic compounds.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of therapeutic agents. The introduction of halogen atoms, such as chlorine, onto the aromatic ring can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications, in turn, can enhance biological activity and pharmacokinetic profiles. 2,6-dichloro-4-hydroxybenzoic acid is a fascinating example of this class of molecules, combining the features of a benzoic acid, a phenol, and a dichlorinated aromatic ring. Understanding its molecular structure in detail is paramount to unlocking its potential in drug discovery and development. The strategic placement of the two chlorine atoms ortho to the carboxylic acid group introduces significant steric and electronic effects that dictate its reactivity and interactions with biological targets.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2,6-dichloro-4-hydroxybenzoic acid is key to its chemical behavior. The molecule consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group at the para position, and two chlorine atoms at the ortho positions relative to the carboxyl group.

Systematic Nomenclature and Identifiers

-

IUPAC Name: 2,6-dichloro-4-hydroxybenzoic acid[1]

-

CAS Number: 4641-38-7[1]

-

Molecular Formula: C₇H₄Cl₂O₃[1]

-

SMILES: C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O[1]

-

InChI: InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12)[1]

Physicochemical Data

The following table summarizes key physicochemical properties of 2,6-dichloro-4-hydroxybenzoic acid.

| Property | Value | Source |

| Molecular Weight | 207.01 g/mol | [1] |

| Boiling Point (Predicted) | 362.6 ± 42.0 °C | [2] |

| Density (Predicted) | 1.665 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.16 ± 0.25 | [2] |

| XLogP3-AA (Predicted) | 2.3 | [1] |

Structural and Electronic Effects

The two chlorine atoms at positions 2 and 6 exert strong inductive electron-withdrawing effects, which increases the acidity of the carboxylic acid proton. Furthermore, these bulky ortho substituents force the carboxylic acid group out of the plane of the benzene ring, a steric effect that can influence its ability to form intermolecular hydrogen bonds and interact with receptor binding sites. The hydroxyl group at the para position is an electron-donating group through resonance, which can modulate the reactivity of the aromatic ring.

Synthesis and Purification

A plausible and efficient synthesis of 2,6-dichloro-4-hydroxybenzoic acid can be adapted from established methods for related halogenated benzoic acids. The following protocol is based on the chlorination of a 4-hydroxybenzoate precursor, followed by hydrolysis.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Electrophilic Aromatic Substitution: Chlorination of a suitable 4-hydroxybenzoic acid ester at the ortho positions.

-

Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.

Caption: Proposed workflow for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid.

Experimental Protocol: Synthesis

Objective: To synthesize 2,6-dichloro-4-hydroxybenzoic acid.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Sulfuryl chloride (SO₂Cl₂)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Chlorination:

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, dissolve ethyl 4-hydroxybenzoate in a suitable solvent.

-

Slowly add at least two equivalents of sulfuryl chloride to the solution.

-

Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of gas (HCl and SO₂).

-

Continue heating until gas evolution ceases.

-

Remove the excess solvent and sulfuryl chloride under reduced pressure.

-

-

Saponification:

-

To the crude ethyl 2,6-dichloro-4-hydroxybenzoate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis of the ester.

-

Cool the reaction mixture to room temperature.

-

-

Acidification and Isolation:

-

Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH is acidic (pH 1-2), leading to the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,6-dichloro-4-hydroxybenzoic acid.

-

Dry the purified crystals under vacuum.

-

Spectroscopic and Analytical Characterization

Due to the lack of publicly available experimental spectra for 2,6-dichloro-4-hydroxybenzoic acid, this section provides a detailed prediction and interpretation of its expected spectroscopic data based on the known spectra of analogous compounds like 4-hydroxybenzoic acid[3][4][5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent and should appear as a singlet. The acidic protons of the carboxylic acid and the hydroxyl group will each produce a broad singlet, with chemical shifts that are dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will be more complex. We can predict the approximate chemical shifts for each carbon atom based on the substituent effects. There will be distinct signals for the carboxyl carbon, the carbons bearing the chloro and hydroxyl groups, and the aromatic CH carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band from approximately 2500-3300 cm⁻¹ for the carboxylic acid.

-

A sharp O-H stretching band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

A strong C=O stretching band for the carboxylic acid at approximately 1700-1725 cm⁻¹.

-

C-Cl stretching bands in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,6-dichloro-4-hydroxybenzoic acid (207.01 g/mol )[1]. The isotopic pattern of the two chlorine atoms will result in a characteristic M, M+2, and M+4 peak cluster.

-

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl group (-OH) from the carboxylic acid, and the loss of the entire carboxyl group (-COOH).

Analytical Workflow: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the purity assessment and quantification of 2,6-dichloro-4-hydroxybenzoic acid.

Sources

- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-dichloro-4-hydroxybenzoic acid | 4641-38-7 [chemicalbook.com]

- 3. 4-Hydroxybenzoic acid(99-96-7) 13C NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. massbank.eu [massbank.eu]

An In-Depth Technical Guide to 2,6-Dichloro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis

2,6-Dichloro-4-hydroxybenzoic acid, with the definitive IUPAC name 2,6-dichloro-4-hydroxybenzoic acid [1], is a halogenated aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a hydroxyl group para to a carboxylic acid and flanked by two sterically hindering chlorine atoms, imparts distinct physicochemical properties that are of considerable interest to researchers in drug discovery and organic synthesis. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the scientific principles and technical details relevant to laboratory and industrial settings.

While direct and extensive research on the specific biological activities of 2,6-dichloro-4-hydroxybenzoic acid is not widely published, its structural motifs are present in various biologically active molecules. The strategic placement of chlorine atoms can enhance metabolic stability and binding affinity of a molecule to its biological target. This makes 2,6-dichloro-4-hydroxybenzoic acid a valuable starting material or intermediate for the synthesis of novel therapeutic agents. This guide will delve into established synthesis methodologies for related compounds that can be adapted for its preparation, explore its physicochemical characteristics, and discuss its potential as a scaffold in the development of new chemical entities.

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of 2,6-dichloro-4-hydroxybenzoic acid are fundamental to its handling, reactivity, and potential applications. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-4-hydroxybenzoic acid | [1] |

| CAS Number | 4641-38-7 | [2] |

| Molecular Formula | C₇H₄Cl₂O₃ | |

| Molecular Weight | 207.01 g/mol | |

| Boiling Point (Predicted) | 362.6±42.0 °C | [2] |

| Density (Predicted) | 1.665±0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.16±0.25 | [2] |

| Storage Temperature | 2-8°C | [2] |

The predicted low pKa value suggests that 2,6-dichloro-4-hydroxybenzoic acid is a relatively strong acid, a feature that can be attributed to the electron-withdrawing nature of the two chlorine atoms. This acidity can be a key factor in its reactivity and in the design of its derivatives.

Synthesis Strategies: Pathways to a Key Intermediate

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route based on the dehydrogenation of a cyclohexenone precursor.

Caption: Conceptual workflow for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid.

Experimental Protocol: Dehydrogenation of a Cyclohexenone Precursor (Adapted)

This protocol is adapted from a patented method for the preparation of 2,6-disubstituted 4-hydroxybenzoic acids and their esters[3]. The specific starting material for 2,6-dichloro-4-hydroxybenzoic acid would be a corresponding 2,6-dichloro-substituted cyclohexenonecarboxylic acid or its ester.

Materials:

-

2,6-dichloro-4-methoxycarbonyl-cyclohexen-2-one-1 (or similar precursor)

-

Palladium on activated carbon (5% by weight) catalyst

-

High-boiling point solvent (e.g., methyl butyl diglycol)

-

Standard reflux apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2,6-dichloro-substituted cyclohexenone precursor and the palladium on carbon catalyst.

-

Solvent Addition: Add a suitable high-boiling point solvent to the flask.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen.

-

Heating: Heat the mixture to reflux under a continuous inert atmosphere for several hours (e.g., 5 hours)[3]. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

The filtrate, containing the ester of 2,6-dichloro-4-hydroxybenzoic acid, can then be subjected to hydrolysis.

-

-

Hydrolysis (if starting with an ester):

-

Treat the ester with a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or alcoholic solution to saponify the ester.

-

Acidify the resulting solution with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,6-dichloro-4-hydroxybenzoic acid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product of high purity.

Causality Behind Experimental Choices:

-

Noble Metal Catalyst: Palladium on carbon is a highly effective catalyst for dehydrogenation reactions, facilitating the removal of hydrogen atoms to form the aromatic ring.

-

High Temperature: The dehydrogenation of the cyclohexenone ring to an aromatic ring is an endothermic process that requires a significant energy input, hence the need for high reaction temperatures.

-

Hydrogen Acceptor: In some variations of this reaction, a hydrogen acceptor is used to facilitate the removal of hydrogen from the system, driving the equilibrium towards the aromatic product.

-

Inert Atmosphere: Prevents the oxidation of the starting materials, intermediates, and products at high temperatures.

Applications in Drug Development: A Scaffold for Innovation

While specific therapeutic applications of 2,6-dichloro-4-hydroxybenzoic acid itself are not well-documented, its structural features make it an attractive starting point for the synthesis of more complex molecules with potential pharmacological activity. The general class of hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Derivatives of 4-hydroxybenzoic acid are known to be used as intermediates for pesticides, antiseptics, and pharmaceuticals[4]. For instance, various esters of 4-hydroxybenzoic acid, known as parabens, are widely used as preservatives in cosmetics and pharmaceuticals due to their antimicrobial properties.

The presence of the two chlorine atoms in 2,6-dichloro-4-hydroxybenzoic acid can be strategically utilized in drug design to:

-

Enhance Metabolic Stability: The chlorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule in the body.

-

Improve Binding Affinity: The electron-withdrawing nature and steric bulk of the chlorine atoms can influence the electronic and conformational properties of a molecule, potentially leading to stronger and more specific interactions with a biological target.

-

Modulate Lipophilicity: Halogenation can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Biological Assays and Mechanism of Action: An Exploratory Outlook

Given the lack of specific data for 2,6-dichloro-4-hydroxybenzoic acid, we can infer potential areas of biological investigation based on related structures. Hydroxybenzoic acid derivatives have been explored for various biological activities.

Hypothetical Biological Screening Workflow

A logical first step in evaluating the therapeutic potential of 2,6-dichloro-4-hydroxybenzoic acid would be to screen it against a panel of common biological targets.

Caption: A hypothetical workflow for the initial biological screening of 2,6-Dichloro-4-hydroxybenzoic acid.

Analytical Methods for Characterization

The purity and identity of synthesized 2,6-dichloro-4-hydroxybenzoic acid and its derivatives would be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

Validated HPLC Method for a Related Compound (4-Hydroxybenzoic Acid):

A validated RP-HPLC method for the identification and quantification of 4-hydroxybenzoic acid has been reported, which can serve as a starting point for developing a method for its dichlorinated analog[5].

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of 0.1% phosphoric acid buffer (A) and acetonitrile (B)

-

Detection: UV at 230 nm

-

Flow Rate: 1.0 mL/min

This method would likely require optimization of the gradient and potentially the wavelength of detection for 2,6-dichloro-4-hydroxybenzoic acid.

Conclusion and Future Directions

2,6-Dichloro-4-hydroxybenzoic acid is a chemical entity with significant, yet largely untapped, potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a compelling scaffold for the development of novel compounds with tailored properties. While direct research on this specific molecule is limited, the established chemistry of related hydroxybenzoic acids provides a solid foundation for its synthesis and exploration.

Future research should focus on developing and optimizing a robust and scalable synthesis protocol for 2,6-dichloro-4-hydroxybenzoic acid. Subsequently, a systematic biological evaluation of this compound and its derivatives is warranted to uncover its potential pharmacological activities. Such studies could pave the way for the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

-

PubChem. 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.

-

OECD SIDS. 4-hydroxybenzoic acid. [Link]

-

Longdom Publishing SL. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

Sources

- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-dichloro-4-hydroxybenzoic acid | 4641-38-7 [chemicalbook.com]

- 3. EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters - Google Patents [patents.google.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. longdom.org [longdom.org]

An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-4-hydroxybenzoic Acid in Organic Solvents

Introduction

2,6-Dichloro-4-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential in organic synthesis, serving as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and two chlorine atoms on the benzene ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.

This technical guide provides a comprehensive analysis of the principles governing the solubility of 2,6-dichloro-4-hydroxybenzoic acid. We will explore its key physicochemical properties, present expected solubility profiles based on data from structurally related analogs, detail a rigorous experimental protocol for solubility determination, and dissect the underlying intermolecular forces that dictate its behavior in different solvent classes.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 2,6-dichloro-4-hydroxybenzoic acid (CAS: 4641-38-7), the following characteristics are paramount[1][2]:

-

Molecular Formula: C₇H₄Cl₂O₃

-

Molecular Weight: 207.01 g/mol

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor and acceptor. This group is polar and acidic, enabling salt formation in basic media.

-

Hydroxyl (-OH): A polar group that also serves as a hydrogen bond donor and acceptor.

-

Dichloro-substituted Benzene Ring: The aromatic ring itself is nonpolar, and the two chlorine atoms increase its lipophilicity and molecular weight.

-

-

Hydrogen Bonding: The presence of both -COOH and -OH groups allows for potent hydrogen bonding interactions, both with itself (contributing to a stable crystal lattice) and with protic or polar aprotic solvents[2].

-

Polarity and Lipophilicity: The molecule possesses a distinct amphiphilic character. The hydroxyl and carboxyl groups provide a polar, hydrophilic region, while the dichlorinated benzene ring constitutes a nonpolar, lipophilic region. The overall solubility will be determined by the balance of these competing characteristics.

Fundamental Principles of Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility. This is a reflection of the thermodynamics of dissolution, where a negative Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) favors solubility. For a solid solute to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The solubility of 2,6-dichloro-4-hydroxybenzoic acid is dictated by the following intermolecular forces:

-

Hydrogen Bonding: This is the most significant interaction for solubility in polar protic solvents like alcohols (e.g., methanol, ethanol). The solvent's -OH groups can act as hydrogen bond donors to the carbonyl oxygen and hydroxyl oxygen of the acid, and as acceptors for the acidic protons.

-

Dipole-Dipole Interactions: Polar aprotic solvents such as acetone and ethyl acetate possess significant dipole moments. They can act as strong hydrogen bond acceptors at their carbonyl oxygen, interacting favorably with the -COOH and -OH groups of the solute.

-

Van der Waals Forces (Dispersion Forces): In nonpolar solvents like toluene or hexane, these are the primary forces available for interaction. While the dichlorinated aromatic ring can engage in these interactions, they are generally not strong enough to overcome the powerful hydrogen bonding that holds the solute molecules together in their crystal lattice, leading to poor solubility.

Solubility Profile in Organic Solvents

Table 1: Experimental Molar Solubility of Structural Analog 3,4-Dichlorobenzoic Acid in Various Organic Solvents at 298.15 K[3][4]

| Solvent Class | Solvent Name | Molar Solubility (mol L⁻¹) | Expected Trend for 2,6-Dichloro-4-hydroxybenzoic acid |

| Polar Protic | Methanol | 1.348 | High Solubility: Excellent H-bond donor/acceptor. |

| Ethanol | 1.151 | High Solubility: Strong H-bonding capability. | |

| 1-Propanol | 0.958 | Good Solubility: Decreasing polarity reduces solubility slightly. | |

| 1-Butanol | 0.835 | Good Solubility: Further decrease with longer alkyl chain. | |

| Polar Aprotic | Acetone | Data not in source | High Solubility Expected: Strong H-bond acceptor. |

| Ethyl Acetate | 0.697 | Good Solubility: Acts as an effective H-bond acceptor. | |

| Tetrahydrofuran (THF) | 1.638 | Very High Solubility: Strong H-bond acceptor. | |

| Alkoxyalcohols | 2-Ethoxyethanol | 1.547 | Very High Solubility: Combines ether and alcohol functionalities. |

| 2-Butoxyethanol | 1.411 | Very High Solubility: Balances polar and nonpolar character. | |

| Nonpolar / Weakly Polar | Toluene | Data not in source | Low Solubility Expected: Lacks H-bonding ability. |

| Hexane | Data not in source | Very Low/Insoluble Expected: Only weak dispersion forces. |

Analysis and Predictions:

-

High Solubility in Alcohols and Ethers: 2,6-dichloro-4-hydroxybenzoic acid is expected to be highly soluble in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents that are strong hydrogen bond acceptors, such as THF and acetone.[5] The presence of both a hydroxyl and a carboxylic acid group provides ample opportunity for strong solute-solvent hydrogen bonds.

-

Good Solubility in Esters: Solvents like ethyl acetate should be effective at dissolving the compound due to their ability to accept hydrogen bonds.[6]

-

Poor Solubility in Nonpolar Solvents: Solubility in nonpolar solvents like hexane and toluene is predicted to be very low.[7][8] The energy from weak van der Waals interactions is insufficient to break the strong intermolecular hydrogen bonds of the solid solute.

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

Detailed Protocol

-

Preparation: Add an excess of crystalline 2,6-dichloro-4-hydroxybenzoic acid to a series of glass vials or flasks, each containing a known volume of the selected organic solvent. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in a mechanical agitator or orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 2-4 hours) to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

-

Self-Validating Step: The filtration ensures that the measured concentration corresponds only to the dissolved solute, preventing overestimation of solubility.

-

-

Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of 2,6-dichloro-4-hydroxybenzoic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry against a standard calibration curve.[3]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Intermolecular Interactions: A Deeper Dive

The solubility trends presented in Table 1 can be explained by examining the specific molecular interactions between 2,6-dichloro-4-hydroxybenzoic acid and the solvent.

-

In Polar Protic Solvents (e.g., Ethanol): The primary interactions are strong hydrogen bonds. The ethanol -OH group can donate a hydrogen bond to the solute's carbonyl oxygen and accept hydrogen bonds from the solute's carboxylic and phenolic protons. This extensive network of strong interactions readily overcomes the solute's crystal lattice energy.

-

In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents cannot donate hydrogen bonds but are excellent acceptors. The carbonyl oxygen of acetone or the ether oxygen of THF will form strong hydrogen bonds with the acidic protons of the solute's -COOH and -OH groups. This is a very effective mechanism for dissolution.

-

In Nonpolar Solvents (e.g., Toluene): Toluene has no hydrogen bonding capability and only a small dipole moment. The only available interactions are weak dispersion forces with the dichlorobenzene ring. These are insufficient to disrupt the powerful hydrogen bonding holding the solute molecules together, resulting in very poor solubility.

Conceptual Diagram of Molecular Interactions

Caption: Key Solute-Solvent Interactions Driving Solubility.

Conclusion

The solubility of 2,6-dichloro-4-hydroxybenzoic acid is governed by a balance of its polar, hydrogen-bonding functional groups and its less polar dichlorinated aromatic core. It is predicted to exhibit high solubility in polar organic solvents, particularly those capable of donating and/or accepting hydrogen bonds, such as alcohols, ethers, and ketones. Conversely, its solubility in nonpolar hydrocarbon solvents is expected to be minimal. For researchers and drug development professionals, this profile indicates that solvents like ethanol, acetone, and THF are excellent candidates for reaction media and recrystallization, while nonpolar solvents like hexane could be employed as anti-solvents for precipitation. The validated shake-flask protocol provided herein offers a reliable framework for obtaining precise solubility data essential for process optimization and formulation.

References

- Verevkin, S. P., & Zaitsau, D. H. (2016). Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. ResearchGate. Available at: https://www.researchgate.

- Acree, Jr., W. E. (2012). Experimental and predicted solubilities of 3,4-dichlorobenzoic acid in select organic solvents and in binary aqueous–ethanol mixtures. Physics and Chemistry of Liquids, 50(4), 464-474. Available at: https://www.tandfonline.com/doi/abs/10.1080/00319104.2012.673166

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: https://www.dissolutiontech.com/issues/201111/DT201111_A01.pdf

- Thiedemann, M., & Held, C. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of Pharmaceutical Sciences, 105(4), 1460-1469. Available at: https://pubmed.ncbi.nlm.nih.gov/26886302/

- Al-Kasimi, M. A. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of ChemTech Research, 11(01), 22-34. Available at: https://sphinxsai.com/2018/ch_vol11_no01/1/(22-34)V11N01CT.pdf

- World Health Organization (WHO). (2018). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1010. Available at: https://www.who.

- Wen, H., et al. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 11(2), 240-243. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2691458/

- Enamine. Shake-Flask Aqueous Solubility Assay. Enamine Store. Available at: https://www.enaminestore.

- Baka, E., et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13. Available at: https://pubmed.ncbi.nlm.nih.gov/17949903/

- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem. Available at: https://www.guidechem.com/news/understanding-benzoic-acid-solubility-a-comprehensive-guide-1017025.html

- Solubility of Things. (n.d.). 2,4-Dichlorobenzoic acid. Solubility of Things. Available at: https://www.solubilityofthings.

- ResearchGate. (n.d.). Solubility comparison in ethyl acetate. ResearchGate. Available at: https://www.researchgate.

- Semantic Scholar. (2012). Experimental and predicted solubilities of 3,4-dichlorobenzoic acid in select organic solvents and in binary aqueous–ethanol mixtures. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Experimental-and-predicted-solubilities-of-acid-in-Acree/38a0694857b11d87e07a3390c50d40523e3518e3

- Filo. (2025). What are the solubility of benzoic acid in 1.cyclo hexadecimal 2.ethyl acetate 3.toluene 4.water. Filo. Available at: https://www.filo.

- PubChem. (n.d.). 2,6-Dichlorobenzoic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5758

- Cheng, W., et al. (2013). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. Advanced Materials Research, 781-784, 464-467. Available at: https://www.researchgate.

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). Available at: https://pubs.aip.

- ResearchGate. (2012). Experimental and predicted solubilities of 3,4-dichlorobenzoic acid in select organic solvents and in binary aqueous–ethanol mixtures. ResearchGate. Available at: https://www.researchgate.net/publication/279624536_Experimental_and_predicted_solubilities_of_34-dichlorobenzoic_acid_in_select_organic_solvents_and_in_binary_aqueous-ethanol_mixtures

- PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/22238719

- ChemicalBook. (2022). 2,6-dichloro-4-hydroxybenzoic acid. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61483325.htm

- Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Wikipedia. Available at: https://en.wikipedia.org/wiki/4-Hydroxybenzoic_acid

- Guidechem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Guidechem. Available at: https://www.guidechem.com/wiki/3,5-Dichloro-4-hydroxybenzoic-acid-3336-41-2.html

Sources

- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. who.int [who.int]

Spectroscopic data for 2,6-Dichloro-4-hydroxybenzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 2,6-Dichloro-4-hydroxybenzoic Acid

Introduction

In modern chemical analysis, it is a common and validated practice to employ predictive algorithms based on extensive experimental databases to forecast the spectroscopic characteristics of novel or sparsely documented molecules. This guide leverages high-fidelity predictive models to present a detailed spectroscopic profile of 2,6-Dichloro-4-hydroxybenzoic acid, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted data is contextualized with experimental data from structurally related analogues to provide an authoritative and practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Symmetry Analysis

The foundational step in interpreting any spectroscopic data is a thorough analysis of the molecule's structure and inherent symmetry. 2,6-Dichloro-4-hydroxybenzoic acid possesses a C2v symmetry axis passing through the C1-C4 axis of the benzene ring. This symmetry element dictates that the protons at positions 3 and 5 are chemically and magnetically equivalent. Likewise, the carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5. This has profound and simplifying implications for the molecule's NMR spectra.

Figure 1. Molecular Structure of 2,6-Dichloro-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Due to the molecule's symmetry, the two aromatic protons at the C3 and C5 positions are chemically equivalent, leading to the expectation of a single resonance. The protons of the hydroxyl and carboxylic acid groups are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded. Its broadness is due to chemical exchange. |

| ~10.5 | Broad Singlet | 1H | Ar-OH | The phenolic proton is deshielded and often exchanges, leading to a broad signal. |

| ~7.0 | Singlet | 2H | H-3, H-5 | These protons are equivalent due to symmetry. They appear as a singlet as they have no adjacent protons to couple with. Their chemical shift is influenced by the electron-donating -OH group and electron-withdrawing -Cl and -COOH groups. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,6-Dichloro-4-hydroxybenzoic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize both the polar hydroxyl and carboxylic acid groups and often allows for the observation of their exchangeable protons.

-

Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer. Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Acquisition: Acquire the spectrum over a spectral width of 0-15 ppm. Typically, 16 to 64 scans are sufficient to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Figure 3. Plausible EI-MS fragmentation pathway for 2,6-Dichloro-4-hydroxybenzoic acid.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a positive molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic characterization of 2,6-Dichloro-4-hydroxybenzoic acid. The analysis of its inherent symmetry is key to understanding the relative simplicity of its predicted ¹H and ¹³C NMR spectra. The predicted IR spectrum clearly indicates the presence of hydroxyl, carboxylic acid, and aryl-halide functional groups. Furthermore, the predicted mass spectrum, with its characteristic isotopic pattern for two chlorine atoms, offers a definitive method for confirming the elemental composition. These predicted data and protocols serve as a robust baseline for any future experimental work, aiding in method development, spectral assignment, and structural verification for researchers engaged in the synthesis or application of this compound.

References

Note: As experimental data for the target compound is not publicly available, these references point to the PubChem entry for fundamental properties and other relevant informational pages. The predicted data presented in this guide is generated from advanced computational models.

-

PubChem. 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link] [1]2. NIST. Benzoic acid, 2,6-dichloro-. NIST Chemistry WebBook. [Link]

-

NIST. Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook. [Link] [2]4. AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2,6-Dichloro-4-hydroxybenzoic Acid

This guide provides an in-depth exploration of the burgeoning research applications of 2,6-Dichloro-4-hydroxybenzoic acid, a versatile chemical scaffold poised for significant contributions in drug discovery and development. We will delve into its core chemical properties, its pivotal role in the synthesis of targeted therapeutics, and the detailed methodologies required to harness its potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Characteristics of 2,6-Dichloro-4-hydroxybenzoic Acid

2,6-Dichloro-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. Its chemical structure, characterized by the presence of two chlorine atoms ortho to the carboxylic acid group, imparts unique electronic and steric properties that make it a valuable starting material in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₃ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

| CAS Number | 4641-38-7 | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in polar organic solvents such as alcohols and acetone; slightly soluble in water. | General knowledge |

The strategic placement of the chlorine atoms influences the acidity of the phenolic hydroxyl and carboxylic acid groups, and provides handles for further chemical modifications, making it an attractive scaffold for creating diverse molecular libraries.

A Key Building Block for Selective Cannabinoid Receptor 2 (CB2) Inverse Agonists

A significant and promising research application of 2,6-Dichloro-4-hydroxybenzoic acid lies in its use as a foundational scaffold for the synthesis of selective inverse agonists of the Cannabinoid Receptor 2 (CB2).[2] CB2 receptors are primarily expressed in immune cells and peripheral tissues and are a key therapeutic target for modulating inflammation and immune responses.[3] While CB2 agonists have been widely studied for their anti-inflammatory properties, emerging evidence indicates that CB2 inverse agonists also exhibit potent anti-inflammatory activity.[2][4]

Rationale for Targeting CB2 with Inverse Agonists

CB2 receptors exhibit a degree of constitutive activity, meaning they can signal without being bound by an agonist. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling.[3] This mechanism offers a distinct approach to modulating the endocannabinoid system compared to neutral antagonists, which simply block agonist binding. In the context of inflammation, reducing the constitutive activity of CB2 receptors with an inverse agonist can lead to a downstream dampening of pro-inflammatory signaling pathways.[5][6]

Synthesis of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone Analogs

Researchers have successfully utilized a derivative of 2,6-Dichloro-4-hydroxybenzoic acid to synthesize a series of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone analogs that demonstrate selective CB2 inverse agonist activity.[2] The synthesis leverages the inherent reactivity of the dichlorinated phenolic ring system.

A key intermediate, a protected form of 2,6-dichloro-4-hydroxybenzoic acid such as 2,6-dichloro-4-(benzyloxy)benzoic acid, can be coupled with a suitable boronic acid via a Suzuki coupling reaction to form the biphenyl core. Subsequent deprotection and functionalization of the carboxylic acid group lead to the final methanone analogs.

Experimental Workflow: Synthesis of a Biphenyl Scaffold

Sources

- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Inverse Agonism of Cannabinoid Receptor Type 2 Confers Anti-inflammatory and Neuroprotective Effects Following Status Epileptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Cannabinoid Receptor 2 (CB2) Inverse Agonist SMM-189 Induces Expression of Endogenous CB2 and Protein Kinase A That Differentially Modulates the Immune Response and Suppresses Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile Scaffold of Hydroxybenzoic Acids

An In-depth Technical Guide to the Biological Activity of Substituted Hydroxybenzoic Acids

Hydroxybenzoic acids (HBAs) are a class of phenolic acids characterized by a benzoic acid core with one or more hydroxyl (-OH) groups attached to the aromatic ring.[1] Found extensively in nature, particularly in plants, fruits, and vegetables, these compounds serve as crucial secondary metabolites, playing roles in plant defense and signaling.[1][2] For researchers, scientists, and drug development professionals, the HBA scaffold represents a privileged structure—a molecular framework that is frequently found in biologically active compounds.[3] Its synthetic tractability and the profound influence of ring substituents on its physicochemical properties make it an exceptionally fertile ground for therapeutic innovation.

The biological activities of substituted HBAs are diverse and potent, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The number, position, and nature of substituents on the benzoic acid ring dramatically modulate these activities by altering the molecule's electronic distribution, lipophilicity, and steric profile.[3] This guide provides an in-depth exploration of the key biological activities of substituted HBAs, focusing on the structure-activity relationships (SAR), underlying mechanisms of action, and the practical experimental protocols used to validate these effects.

Antioxidant Activity: Quenching Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[2][5] Substituted hydroxybenzoic acids are potent antioxidants, capable of mitigating oxidative damage through multiple mechanisms.

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of HBAs is intrinsically linked to the substitution pattern of the hydroxyl groups on the aromatic ring.[6]

-

Number of Hydroxyl Groups: Antioxidant activity generally increases with the number of hydroxyl groups. For instance, gallic acid (3,4,5-trihydroxybenzoic acid) consistently demonstrates higher radical scavenging activity than protocatechuic acid (3,4-dihydroxybenzoic acid) or p-hydroxybenzoic acid.[6][7]

-

Position of Hydroxyl Groups: The relative position of -OH groups is critical. Dihydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-DHB) or para (e.g., 2,5-DHB) positions exhibit strong antioxidant activity. This is attributed to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding or resonance delocalization.[5][6]

-

Other Substituents: The introduction of electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may diminish it.

Mechanisms of Antioxidant Action

Substituted HBAs exert their antioxidant effects through both direct and indirect pathways.[2][8]

-

Direct Scavenging: They can directly neutralize free radicals, such as the superoxide anion (•O₂⁻) and hydroxyl radical (•OH), by donating a hydrogen atom from a phenolic hydroxyl group. This process forms a stable phenoxyl radical, thus terminating the radical chain reaction.[8]

-

Metal Chelation: Certain HBAs can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). This action prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2][8]

-

Indirect Action via Nrf2 Pathway: HBAs can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of activators like HBAs disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, upregulating the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][8]

Experimental Protocol: DPPH Radical Scavenging Assay